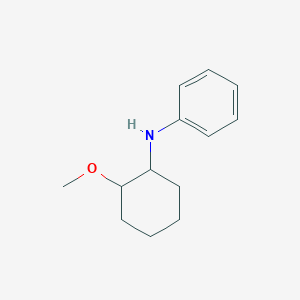

(2-methoxycyclohexyl)phenylamine

Overview

Description

“(2-methoxycyclohexyl)phenylamine” is a compound that belongs to the class of phenylamines . Phenylamines, also known as anilines or aminobenzenes, are organic compounds consisting of a benzene ring and an amine (NH2) functional group . They are primary amines, where one of the hydrogen atoms in an ammonia molecule has been replaced by a hydrocarbon group .

Synthesis Analysis

The synthesis of phenylamines can be achieved through a three-step process . The first step involves nitration of benzene with concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) to form nitrobenzene . The second step involves the reduction of nitrobenzene with hot tin (Sn) and concentrated hydrochloric acid (HCl) under reflux to form an acidic mixture that contains the organic product . The third step involves the addition of sodium hydroxide (NaOH) to the acidic reaction mixture to form phenylamine .Molecular Structure Analysis

The molecular structure of phenylamines is characterized by a benzene ring attached to an amine group . The presence of the amine group makes phenylamines primary amines . The structure of phenylamines can be influenced by the presence of other functional groups .Chemical Reactions Analysis

Phenylamines can participate in various chemical reactions. They can react with acids like hydrochloric acid in the same way as any other amine . Phenylamines also react in electrophilic substitution reactions in a similar way as phenols . The lone pair of electrons on the nitrogen atom in phenylamines donate electron density into the benzene ring, increasing its reactivity .Physical And Chemical Properties Analysis

Phenylamine is a colorless liquid at room temperature that darkens rapidly on exposure to light and air . It is soluble in water, ethanol, and ether . Its density is 0.964 g/ml and its boiling point is 195 °C .Mechanism of Action

Phenylamines, such as pheniramine, act as antagonists at alpha-1 and alpha-2 adrenergic receptors . They compete with histamine for the histamine H1 receptor, acting as an inverse agonist once bound . The reduction in H1 receptor activity is responsible for reduced itching as well as reduced vasodilation and capillary leakage leading to less redness and edema .

Safety and Hazards

Phenylamine compounds can pose certain safety hazards. For instance, pheniramine can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment as required and to handle these compounds only in a well-ventilated area .

Future Directions

Phenethylamines, a class of compounds that includes phenylamines, have significant potential in medicinal chemistry . Research is ongoing to discover new bioactive 2-phenethylamines and to establish structure-function relationships . Future research directions include simplifying the design and synthesis process, optimizing and standardizing the self-assembly process, and expanding potential applications .

Properties

IUPAC Name |

N-(2-methoxycyclohexyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h2-4,7-8,12-14H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWUEFRPZLVRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355381-98-5 | |

| Record name | N-(2-Methoxycyclohexyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355381-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5069040.png)

![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5069042.png)

![methyl 5-chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-methoxybenzoate](/img/structure/B5069046.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5069060.png)

![methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5069067.png)

![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-N,N-diethylaniline](/img/structure/B5069070.png)

![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride](/img/structure/B5069083.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylbenzyl)glycinamide](/img/structure/B5069089.png)

![N-(4-methylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5069110.png)

![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5069138.png)